molecular formula C13H21NO3Si B8207926 Tert-butyldimethyl(2-methyl-4-nitrophenoxy)silane

Tert-butyldimethyl(2-methyl-4-nitrophenoxy)silane

Cat. No.: B8207926
M. Wt: 267.40 g/mol
InChI Key: FKFFPEOTEXWWFC-UHFFFAOYSA-N
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Description

Tert-butyldimethyl(2-methyl-4-nitrophenoxy)silane is an organosiloxane compound, characterized by the presence of a silicon-oxygen bond. This compound is notable for its use in various chemical reactions and applications, particularly in the field of organic synthesis. It is often employed as a protecting group for alcohols and phenols due to its stability under a variety of conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyldimethyl(2-methyl-4-nitrophenoxy)silane typically involves the reaction of tert-butyldimethylchlorosilane with 2-methyl-4-nitrophenol. This reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to enhance yield and purity. This may involve the use of continuous flow reactors and automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Tert-butyldimethyl(2-methyl-4-nitrophenoxy)silane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The primary mechanism by which tert-butyldimethyl(2-methyl-4-nitrophenoxy)silane exerts its effects is through the formation and cleavage of silicon-oxygen bonds. In biocatalytic applications, enzymes such as silicatein catalyze the hydrolysis of these bonds, leading to the release of phenoxy anions . This process is crucial for the compound’s role in spectrophotometric assays and other analytical techniques .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyldimethyl(2-methyl-4-nitrophenoxy)silane is unique due to its specific structural features, such as the nitro group on the phenoxy ring, which influences its reactivity and stability. This makes it particularly suitable for use in protecting group chemistry and biocatalytic applications .

Properties

IUPAC Name

tert-butyl-dimethyl-(2-methyl-4-nitrophenoxy)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3Si/c1-10-9-11(14(15)16)7-8-12(10)17-18(5,6)13(2,3)4/h7-9H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKFFPEOTEXWWFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])O[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2-methyl-4-nitrophenol (3.0 g, 19.6 mmol), TBS-Cl (3.0 g, 19.6 mmol), and TEA (2.2 g, 21.6 mmol) in DMF (30 mL) stirred at ambient temperature for 16 h. The mixture was partitioned between 10% aqueous sodium bicarbonate solution (100 mL) and ethyl acetate (100 mL), and the aqueous layer was extracted with ethyl acetate (100 mL). The combined organic layers were washed with 10% aqueous sodium bicarbonate (3×100 mL) and water (100 mL), and evaporated under vacuum. The residue was chromatographed in hexanes-ethyl acetate gradient, providing 3.9 g of tert-butyldimethyl(2-methyl-4-nitrophenoxy)silane, in 75% yield; 1H NMR (DMSO-d6) δ 0.29 (s, 6H), 1.00 (s, 9H), 2.24 (s, 3H), 7.03 (d, J=8.9 Hz, 1H), 8.02 (dd, J=2.8, 8.9 Hz, 1H), 8.12 (d, J=2.5 Hz, 1H).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

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